[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate
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Overview
Description
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a chloro-methylphenoxy group, and an amino-methylidene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate typically involves multi-step organic reactions. The initial step often includes the preparation of the nitrophenyl and chloro-methylphenoxy precursors. These precursors are then subjected to a condensation reaction under controlled conditions to form the desired compound. Common reagents used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-methylphenoxy group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous environments.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield nitro derivatives, while reduction could produce amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its specific functional groups.
Medicine
In medicine, the compound’s potential therapeutic properties are being explored, particularly its role as an intermediate in drug synthesis.
Industry
Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the chloro-methylphenoxy group can interact with various receptors or enzymes. These interactions can lead to changes in cellular pathways, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in dye production.
Double half-Heusler alloys: Compounds with tunable properties for thermoelectric applications.
Uniqueness
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate is unique due to its combination of functional groups, which allows for diverse chemical reactions and applications. Its structure provides a balance between stability and reactivity, making it versatile for various scientific and industrial uses.
Properties
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O5/c1-10-8-13(6-7-14(10)17)24-9-15(21)25-19-16(18)11-2-4-12(5-3-11)20(22)23/h2-8H,9H2,1H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZSEZILXPUAGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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